molecular formula C16H18N3O10P B1212006 p-Nitrophenyl thymidine 5'-monophosphate CAS No. 2304-08-7

p-Nitrophenyl thymidine 5'-monophosphate

Cat. No. B1212006
CAS RN: 2304-08-7
M. Wt: 443.3 g/mol
InChI Key: RWOAVOYBVRQNIZ-BFHYXJOUSA-N
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Description

P-nitrophenyl thymidine 5'-monophosphate is a pyrimidine 2'-deoxyribonucleoside 5'-monophosphate that is the mono-p-nitrophenyl ester of thymidine 5'-monophosphate. It is a pyrimidine 2'-deoxyribonucleoside 5'-monophosphate, a C-nitro compound and an aryl phosphate. It derives from a dTMP.

Scientific Research Applications

Chemistry and Synthesis in Personalized Medicine

The chemistry of fluorinated pyrimidines (FPs), including compounds related to p-Nitrophenyl thymidine 5'-monophosphate, is critical in personalized medicine, particularly for treating cancer. 5-Fluorouracil (5-FU), a widely used FP, and its derivatives have been extensively studied for their roles in nucleic acid synthesis and dynamics. These compounds perturb nucleic acid structure and are pivotal in inhibiting various RNA and DNA-modifying enzymes, playing a significant role in cancer therapeutics. Moreover, insights into the precise use of FPs, including the development of polymeric FPs, are emerging as significant advancements in personalized cancer treatment (Gmeiner, 2020).

Enzyme Modulation and Drug Mechanism

Thymidylate synthase (TS) is an enzyme involved in DNA replication by catalyzing the methylation of deoxyuridine monophosphate to deoxythymidine monophosphate. Alterations in TS activity, possibly influenced by compounds like p-Nitrophenyl thymidine 5'-monophosphate, can significantly affect cancer development and treatment responses. Polymorphisms in the TS gene, such as TSER and TS1494del6, have been extensively studied for their association with cancer risk, with varying influences based on genetic backgrounds and cancer types (Zhou et al., 2012).

Nucleotide Synthesis and Modification

Recent trends in nucleotide synthesis emphasize the importance of compounds like p-Nitrophenyl thymidine 5'-monophosphate in the preparation of 5'-mono-, di-, and triphosphorylated nucleosides. These compounds and their derivatives play a crucial role in maintaining the endogenous nucleotide pools, which are vital for DNA synthesis and repair. The synthesis methods have evolved, with both enzymatic and chemical approaches being employed to cater to a wide variety of nucleoside analogs (Roy et al., 2016).

properties

CAS RN

2304-08-7

Molecular Formula

C16H18N3O10P

Molecular Weight

443.3 g/mol

IUPAC Name

[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl (4-nitrophenyl) hydrogen phosphate

InChI

InChI=1S/C16H18N3O10P/c1-9-7-18(16(22)17-15(9)21)14-6-12(20)13(28-14)8-27-30(25,26)29-11-4-2-10(3-5-11)19(23)24/h2-5,7,12-14,20H,6,8H2,1H3,(H,25,26)(H,17,21,22)/t12-,13+,14+/m0/s1

InChI Key

RWOAVOYBVRQNIZ-BFHYXJOUSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OC3=CC=C(C=C3)[N+](=O)[O-])O

SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OC3=CC=C(C=C3)[N+](=O)[O-])O

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OC3=CC=C(C=C3)[N+](=O)[O-])O

Other CAS RN

16562-50-8

Related CAS

26886-08-8 (mono-ammonium salt)

synonyms

p-nitrophenyl 5'-thymidine monophosphate
p-nitrophenyl-3'-thymidine-phosphate
p-Nph-5'-TMP
PNPpT
thymidine 5'-4-nitrophenyl phosphate
thymidine 5'-4-nitrophenyl phosphate, monosodium salt

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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